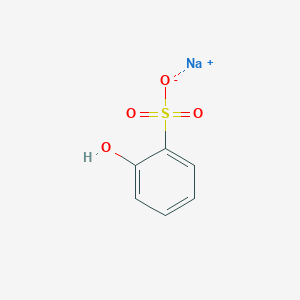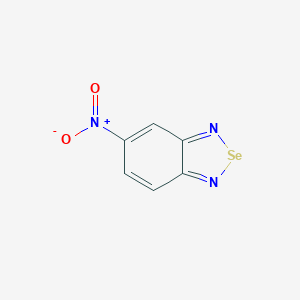
Naphthol AS-MX phosphate
Vue d'ensemble
Description
Naphthol AS-MX phosphate is a synthetic naphthol dye . It has the empirical formula C19H18NO5P and a molecular weight of 371.32 . It is soluble in dioxane and acts as a substrate for phosphatase .
Synthesis Analysis
Naphthol AS-MX phosphate is used in the diagnosis of infectious diseases, such as Klebsiella aerogenes . It binds to human serum albumin and can be visualized by light microscopy .Molecular Structure Analysis
The molecular structure of Naphthol AS-MX phosphate is represented by the formula C19H18NO5P .Chemical Reactions Analysis
Naphthol AS-MX phosphate is a substrate for phosphatase . It has been used as a substrate for alkaline phosphatase in human osteoblasts, mouse embryonic stem cells, and in coronal plane sections for fluorescence staining and analysis .Physical And Chemical Properties Analysis
Naphthol AS-MX phosphate has a molecular weight of 371.32 . It is soluble in dioxane .Applications De Recherche Scientifique
Substrate for Phosphatase
“Naphthol AS-MX phosphate” is soluble in dioxane and is used as a substrate for phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein molecule, a process known as dephosphorylation. This function is crucial in cellular processes such as signal transduction and protein degradation.
Alkaline Phosphatase Studies
“Naphthol AS-MX phosphate” has been used as a substrate for alkaline phosphatase in various studies . Alkaline phosphatase is an enzyme found in several tissues throughout the body, including the liver, bone, and small intestine. It plays a critical role in phosphate metabolism and bone mineralization.
Research in Human Osteoblasts
Human osteoblasts, the cells responsible for bone formation, have been studied using “Naphthol AS-MX phosphate” as a substrate . This research contributes to our understanding of bone diseases such as osteoporosis
Mécanisme D'action
Target of Action
Naphthol AS-MX phosphate (NASTRp) is a small molecule inhibitor of the CREB (cyclic adenosine phosphate reaction element binding protein)-CBP (CREB binding protein) transcription factor complex . This complex plays a crucial role in the regulation of gene expression, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
Naphthol AS-MX phosphate interacts with the CREB-CBP complex, inhibiting its function . This interaction disrupts the transcriptional activity of the complex, leading to changes in the expression of target genes .
Biochemical Pathways
The primary biochemical pathway affected by Naphthol AS-MX phosphate is the CREB-CBP transcriptional pathway . By inhibiting the CREB-CBP complex, Naphthol AS-MX phosphate can alter the expression of genes regulated by this complex, leading to downstream effects on cellular processes .
Pharmacokinetics
Its solubility in dioxane suggests that it may be absorbed and distributed in the body following administration .
Result of Action
Naphthol AS-MX phosphate shows antitumor activity against lung cancer cells, inhibiting tumor cell proliferation, colony formation, and anchored independent growth . It can be used in the study of KRAS mutated lung cancer, especially for KRAS mutated lung cancer with poor chemotherapy resistance and prognosis .
Action Environment
The action of Naphthol AS-MX phosphate can be influenced by various environmental factors. For instance, its solubility in dioxane suggests that it may be more effective in environments where this solvent is present . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMLBTHPCVDRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166696 | |
| Record name | Naphthol AS-MX phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-MX phosphate | |
CAS RN |
1596-56-1 | |
| Record name | N-(2,4-Dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthol AS-MX phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-MX phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes naphthol AS-MX phosphate suitable for detecting alkaline phosphatase activity?
A1: Naphthol AS-MX phosphate acts as a substrate for alkaline phosphatase. The enzyme hydrolyzes the phosphate group from naphthol AS-MX phosphate, releasing naphthol AS-MX. [, , ]
Q2: What happens to the released naphthol AS-MX?
A2: The liberated naphthol AS-MX rapidly couples with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for visualization. [, , , , ]
Q3: What are some diazonium salts commonly used in conjunction with naphthol AS-MX phosphate?
A3: Several diazonium salts are used, each producing a differently colored precipitate. Common examples include:
- Fast Red TR: Yields a red fluorescent precipitate. [, ]
- Fast Blue BB: Produces a blue precipitate. [, ]
- Fast Red Violet LB: Generates a purple precipitate. [, ]
Q4: What is the molecular formula and weight of naphthol AS-MX phosphate?
A4: While the provided research papers primarily focus on applications rather than detailed chemical characterization, commercially available information indicates the molecular formula as C24H21NO6P and the molecular weight as 451.4 g/mol.
Q5: How does the choice of fixation method impact naphthol AS-MX phosphate staining?
A5: Fixation protocols can significantly impact the preservation of enzyme activity and staining quality.
- Paraformaldehyde fixation is generally preferred over glutaraldehyde, as the latter can induce autofluorescence that interferes with signal detection. []
Q6: Is naphthol AS-MX phosphate staining compatible with other histochemical procedures?
A6: Yes, naphthol AS-MX phosphate staining has been successfully combined with other techniques, including:
- Immunofluorescence: Allows for simultaneous detection of alkaline phosphatase activity and specific antigens using fluorescently labeled antibodies. [, ]
- Immunogold-Silver Staining (IGSS): Enables the visualization of two different antigens on the same cell, one labeled with immunogold and the other with alkaline phosphatase/naphthol AS-MX phosphate. []
Q7: How does naphthol AS-MX phosphate compare to other alkaline phosphatase substrates?
A7: While other substrates like BCIP/NBT exist, naphthol AS-MX phosphate is favored in some applications due to:
- Higher resolution: The resulting azo dye precipitate is highly localized, leading to sharper staining and easier visualization of fine structures. []
Q8: Besides alkaline phosphatase, does naphthol AS-MX phosphate react with other enzymes?
A8: While primarily used for alkaline phosphatase, some studies suggest potential reactivity with other phosphatases, particularly under specific conditions:
- Acid phosphatase: Can hydrolyze naphthol AS-MX phosphate at acidic pH, albeit at a slower rate. []
- Phytase: May contribute to phosphatase reactions observed at acidic pH in specific tissues like the rat intestine. []
Q9: What are the primary applications of naphthol AS-MX phosphate in histochemical staining?
A9: Naphthol AS-MX phosphate has been extensively used to visualize alkaline phosphatase activity in various tissues and cell types, including:
- Blood cells: Detecting alkaline phosphatase activity in neutrophils for diagnostic purposes. [, , , , , ]
- Intestinal tissues: Studying the localization and activity of alkaline phosphatase and other phosphatases along the intestinal brush border membrane. []
- Developing teeth: Investigating the role of alkaline phosphatase in enamel and dentin formation. [, ]
- Bone: Examining alkaline phosphatase activity during bone development, mineralization, and remodeling. []
- Ovary: Identifying alkaline phosphatase activity in developing oocytes. []
- Kidney: Localizing alkaline phosphatase activity in various kidney structures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















